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molecular formula C13H13F3N4O2 B8367966 2-Amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

2-Amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

Cat. No. B8367966
M. Wt: 314.26 g/mol
InChI Key: PSJJWGNSKZPBCG-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 2-amino-6-fluoro-3-nitrobenzonitrile (3.1 g, 17 mmol), 3-trifluoromethylpiperidine (2.5 g, 19 mmol), TEA (3.4 g, 34 mmol) and THF (110 mL) was stirred under Ar at rt for 3 h. The mixture was concentrated and poured into H2O and thereafter extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. Crystallization from EtOAc gave the sub-title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[F:14][C:15]([F:23])([F:22])[CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1>C1COCC1>[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([N:18]2[CH2:19][CH2:20][CH2:21][CH:16]([C:15]([F:23])([F:22])[F:14])[CH2:17]2)[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1[N+](=O)[O-])F
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C1CNCCC1)(F)F
Name
TEA
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under Ar at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1[N+](=O)[O-])N1CC(CCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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